3-(4-chlorophenyl)-5,5-dimethyl-5,6-dihydrobenzo[h]quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5,5-dimethyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2,4-dione is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5,5-dimethyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2,4-dione typically involves the reaction of 2-aminobenzonitriles with carbon dioxide under specific conditions. Various catalysts such as N-heterocyclic carbene, DBU, and Cs2CO3 have been explored for this transformation . The reaction is carried out in solvents like DMSO under atmospheric pressure to yield the desired quinazoline-2,4-dione derivatives .
Chemical Reactions Analysis
3-(4-Chlorophenyl)-5,5-dimethyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-5,5-dimethyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2,4-dione involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways . This inhibition can result in the suppression of cancer cell proliferation and other therapeutic effects.
Comparison with Similar Compounds
3-(4-Chlorophenyl)-5,5-dimethyl-1H,2H,3H,4H,5H,6H-benzo[H]quinazoline-2,4-dione is unique compared to other quinazoline derivatives due to its specific substituents and structural configuration. Similar compounds include:
2-(4-Chlorophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
4-(4-Bromo-2-fluorophenylamino)-6-methoxyquinazolin-7-ol: A potent inhibitor of vascular endothelial cell growth.
Pyrazole-quinazoline-2,4-dione hybrids: Designed as novel HPPD inhibitors.
These compounds share a similar quinazoline core but differ in their substituents and specific biological activities.
Properties
Molecular Formula |
C20H17ClN2O2 |
---|---|
Molecular Weight |
352.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5,5-dimethyl-1,6-dihydrobenzo[h]quinazoline-2,4-dione |
InChI |
InChI=1S/C20H17ClN2O2/c1-20(2)11-12-5-3-4-6-15(12)17-16(20)18(24)23(19(25)22-17)14-9-7-13(21)8-10-14/h3-10H,11H2,1-2H3,(H,22,25) |
InChI Key |
ZIKTUOUPIUWJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC=C2C3=C1C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.